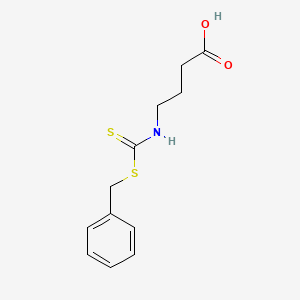
Benzyl N-(3-carboxypropyl)dithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-(3-carboxypropyl)dithiocarbamate is a compound belonging to the dithiocarbamate family, which is characterized by the presence of a dithiocarbamate functional group Dithiocarbamates are known for their diverse applications in various fields, including agriculture, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(3-carboxypropyl)dithiocarbamate typically involves the reaction of primary or secondary amines with carbon disulfide and alkyl or benzyl halides. One common method is the one-pot reaction of amines, carbon disulfide, and benzyl halides without using a catalyst under solvent-free conditions. This reaction is highly efficient and atom-economic, making it an attractive option for producing dithiocarbamates .
Industrial Production Methods
Industrial production of dithiocarbamates, including this compound, often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and characterization to ensure the quality and consistency of the final product. The use of environmentally friendly and cost-effective methods is also a key consideration in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-(3-carboxypropyl)dithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dithiocarbamate functional group, which can interact with different reagents and conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, resulting in the formation of various substituted dithiocarbamates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines. Substitution reactions can lead to a wide range of substituted dithiocarbamates with different functional groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Benzyl N-(3-carboxypropyl)dithiocarbamate involves its interaction with metal ions and enzymes. The dithiocarbamate functional group can chelate metal ions, inhibiting metal-dependent enzymes and disrupting essential biological processes in pathogens . This chelation ability is also responsible for its antimicrobial and anticancer activities, as it can interfere with metal-dependent pathways in cells .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyldithiocarbamate: Known for its copper-dependent antimicrobial activity.
Sodium N-benzyl-N-methyldithiocarbamate: Effective against various bacterial strains.
Sodium N-allyl-N-methyldithiocarbamate: Another antimicrobial agent with similar properties.
Uniqueness
Benzyl N-(3-carboxypropyl)dithiocarbamate stands out due to its specific structure, which allows for unique interactions with metal ions and enzymes. Its carboxypropyl group provides additional functionalization, enhancing its potential applications in various fields. The combination of the benzyl and carboxypropyl groups also contributes to its distinct chemical properties and reactivity.
Propiedades
Número CAS |
63884-89-9 |
|---|---|
Fórmula molecular |
C12H15NO2S2 |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
4-(benzylsulfanylcarbothioylamino)butanoic acid |
InChI |
InChI=1S/C12H15NO2S2/c14-11(15)7-4-8-13-12(16)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,16)(H,14,15) |
Clave InChI |
NFGAEXVHQUVGAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC(=S)NCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


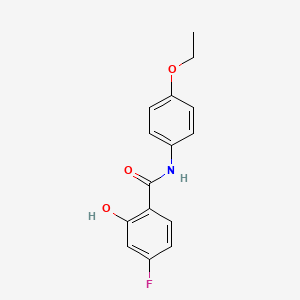
![2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14508234.png)
![Ethyl [chloro(isocyanato)methyl]phosphonochloridate](/img/structure/B14508243.png)

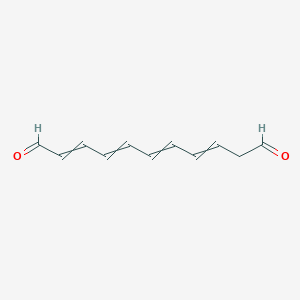
![4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14508257.png)
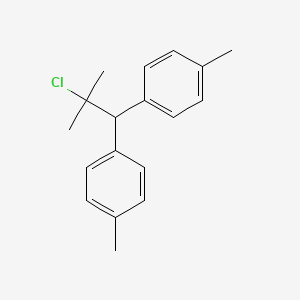

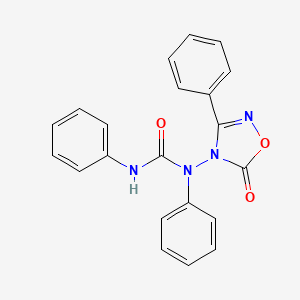
![3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid](/img/structure/B14508275.png)
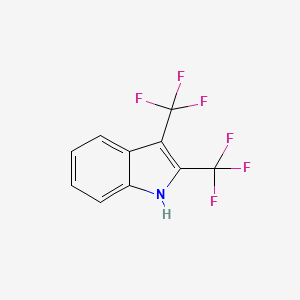
![9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14508281.png)


